Trilauryl trithiophosphite

Description

Properties

IUPAC Name |

tris(dodecylsulfanyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75PS3/c1-4-7-10-13-16-19-22-25-28-31-34-38-37(39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNDMMGBXUYFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSP(SCCCCCCCCCCCC)SCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061855 | |

| Record name | Phosphorotrithious acid, tridodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1656-63-9 | |

| Record name | Trilauryl trithiophosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trilauryl trithiophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilauryl trithiophosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorotrithious acid, tridodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorotrithious acid, tridodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridodecyl trithiophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRILAURYL TRITHIOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F99G880I6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Trilauryl Trithiophosphite: Structure, Properties, and Applications

Abstract

Trilauryl trithiophosphite (TLTP) is a versatile organophosphorus compound with significant industrial applications, primarily as a secondary antioxidant and an anti-wear additive. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanisms of action. Aimed at researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into its application and performance evaluation.

Introduction: The Role of this compound in Material Preservation

The longevity and performance of polymeric materials and lubricants are often compromised by degradative processes, primarily oxidation. This leads to a loss of mechanical properties, discoloration, and reduced service life. This compound emerges as a critical additive in mitigating these effects. As a secondary antioxidant, it functions by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of organic materials. Furthermore, in lubrication applications, its sulfur-containing structure contributes to the formation of protective surface films, thereby reducing wear and friction between moving parts. This dual functionality makes TLTP a subject of considerable interest in materials science and industrial chemistry.

Chemical Structure and Synthesis

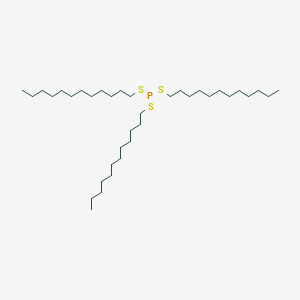

This compound is characterized by a central phosphorus atom bonded to three sulfur atoms, each of which is, in turn, bonded to a lauryl (dodecyl) alkyl chain.

-

IUPAC Name: tris(dodecylsulfanyl)phosphane

The phosphorus-sulfur bonds are central to the reactivity and functionality of the molecule. The long, non-polar lauryl chains confer excellent solubility in hydrocarbon-based polymers and lubricants.

Caption: 2D representation of this compound.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of lauryl mercaptan (dodecanethiol) with phosphorus trichloride (PCl3).[1] This is a nucleophilic substitution reaction where the sulfur of the mercaptan displaces the chlorine atoms on the phosphorus trichloride.

Reaction: 3 C12H25SH + PCl3 → (C12H25S)3P + 3 HCl[1]

A detailed protocol for the laboratory-scale synthesis is provided below.

Experimental Protocol: Laboratory Synthesis of this compound

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize the evolved HCl gas). The reaction is carried out under an inert atmosphere (e.g., nitrogen).

-

Charging Reactants: Lauryl mercaptan is charged into the reaction flask.

-

Addition of PCl3: Phosphorus trichloride is added dropwise from the dropping funnel to the stirred lauryl mercaptan. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction is typically carried out at a temperature range of 100-300°F.[3]

-

HCl Removal: During the reaction, hydrogen chloride gas is evolved and neutralized in the scrubber. After the addition of PCl3 is complete, the reaction mixture is heated to ensure the removal of any dissolved HCl.[3]

-

Purification: A base, such as pyridine or sodium carbonate, is added to the crude product to neutralize any remaining acidic impurities and react with any phospho-halide byproducts.[3]

-

Isolation: The product is then filtered to remove any solid byproducts. The resulting this compound is typically a pale-yellow liquid or low-melting solid.

Physicochemical Properties

The physical and chemical properties of this compound are tabulated below.

| Property | Value | Reference |

| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid. | |

| Melting Point | 23 °C | [4] |

| Boiling Point | 667.8 ± 38.0 °C (Predicted) | [4] |

| Solubility | Very soluble in ethanol and toluene. |

Applications and Mechanisms of Action

This compound's utility stems from its dual role as a secondary antioxidant and an anti-wear/extreme pressure additive.

Secondary Antioxidant in Polymers

In polymeric systems, this compound functions as a hydroperoxide decomposer. During the auto-oxidation of polymers, hydroperoxides (ROOH) are formed, which can further decompose to form highly reactive radicals that propagate the degradation chain. TLTP intervenes by reducing these hydroperoxides to stable alcohols.

Proposed Mechanism: (C12H25S)3P + ROOH → (C12H25S)3PO + ROH

This reaction converts the unstable hydroperoxide into a harmless alcohol and the this compound is oxidized to trilauryl trithiophosphate.[1][5] This action is synergistic with primary antioxidants (e.g., hindered phenols), which scavenge free radicals.

Caption: Role of TLTP in interrupting polymer degradation.

Experimental Protocol: Evaluation of Antioxidant Efficacy via Oxidation Induction Time (OIT)

The oxidative stability of a polymer containing TLTP can be quantified using the Oxidation Induction Time (OIT) test, as per ASTM D3895.

-

Sample Preparation: A small sample (5-10 mg) of the polymer stabilized with a known concentration of TLTP is placed in an open aluminum pan.

-

Instrumentation: A Differential Scanning Calorimeter (DSC) is used for the analysis.

-

Test Procedure:

-

The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.

-

Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

-

The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

-

-

Interpretation: A longer OIT indicates greater oxidative stability of the polymer formulation.

Anti-Wear and Extreme Pressure Additive in Lubricants

In lubricating oils, this compound functions as an anti-wear (AW) and extreme pressure (EP) additive.[6] Under conditions of high load and temperature at the metal-metal interface, the TLTP molecule decomposes and reacts with the metal surface to form a protective tribofilm. This film, likely composed of iron sulfides and phosphates, possesses a lower shear strength than the base metal, thereby preventing direct metal-to-metal contact, scuffing, and seizure.[7]

The sulfur in the molecule is a key contributor to its EP properties, forming iron sulfide layers that are effective at high loads. The phosphorus component contributes to the formation of a polyphosphate glass-like film, which provides excellent anti-wear characteristics.[7]

Experimental Protocol: Evaluation of Anti-Wear Properties

The anti-wear performance of a lubricant formulated with TLTP can be assessed using a four-ball wear tester according to ASTM D4172 or a similar standard.

-

Apparatus: A four-ball tester, which consists of three stationary steel balls held in a cup and a fourth ball rotated against them under a specified load.

-

Test Conditions: The test is run for a set duration (e.g., 60 minutes) at a specific speed (e.g., 1200 rpm), temperature (e.g., 75°C), and load (e.g., 40 kgf).

-

Procedure:

-

The test cup is filled with the lubricant containing TLTP.

-

The test is initiated and run for the specified duration.

-

After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.

-

-

Interpretation: A smaller average wear scar diameter indicates superior anti-wear performance of the lubricant.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of TLTP would be expected to show characteristic absorption bands for C-H stretching and bending vibrations from the long alkyl chains. The P-S stretching vibrations typically occur in the lower frequency region of the spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be dominated by signals corresponding to the protons of the lauryl chains.

-

¹³C NMR: The spectrum would show a series of signals for the carbon atoms in the dodecyl groups.

-

³¹P NMR: This is a particularly useful technique for characterizing phosphorus-containing compounds. Trithiophosphites typically exhibit a characteristic chemical shift in the ³¹P NMR spectrum, which can be used to confirm the structure and purity of the compound.[8][9]

-

Safety and Handling

While specific toxicity data for this compound is limited, it is recommended to handle it with the standard precautions for laboratory chemicals. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a multifunctional additive that plays a crucial role in enhancing the durability and performance of polymers and lubricants. Its ability to decompose hydroperoxides makes it an effective secondary antioxidant, while its sulfur and phosphorus content provide excellent anti-wear and extreme pressure properties. A thorough understanding of its chemical structure, properties, and mechanisms of action, as detailed in this guide, is essential for its effective application and for the development of advanced material formulations.

References

-

Synergistic Tribological Performance of Phosphorus- and Sulfur-Based Extreme Pressure and Anti-Wear Additives - MDPI. (URL: [Link])

-

Antiwear Additives In Hydraulic Oils: Types And Effects - Shanghai Minglan Chemical. (URL: [Link])

-

DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES - Koehler Instrument Company. (URL: [Link])

-

Additives – Antiwear and Extreme Pressure - DeveLub. (URL: [Link])

-

Antiwear EP Additive. (URL: [Link])

-

Reactions of TPP with hydroperoxides and sulfur: the chemical basis of the GCMS/TPP-method. - ResearchGate. (URL: [Link])

-

Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature - The Royal Society of Chemistry. (URL: [Link])

-

The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. (URL: [Link])

-

Antioxidants in organophosphorus compounds poisoning - PubMed. (URL: [Link])

-

Antioxidant activity of some organosulfur compounds in vitro - ResearchGate. (URL: [Link])

-

Influence of the ligand alkyl chain length on the solubility, aqueous speciation, and kinetics of substitution reactions of water-soluble M3S4 (M = Mo, W) clusters bearing hydroxyalkyl diphosphines - PubMed. (URL: [Link])

-

Antioxidants in Organophosphorus Compounds Poisoning - Sci-Hub. (URL: [Link])

-

(PDF) Antioxidants in Organophosphorus Compounds Poisoning - ResearchGate. (URL: [Link])

-

Flame-Retardant and Hydrophobic Cotton via Alkoxysilyl-Functionalized Polysiloxanes, Cyclosiloxanes, and POSS with Surface Thiol-Ene Dithiophosphate Grafting - MDPI. (URL: [Link])

-

Does any one know the reaction mechanism of triphenylphosphine with hydroperoxides. (URL: [Link])

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (URL: [Link])

- US3174989A - Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates - Google P

-

INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS - ResearchGate. (URL: [Link])

-

NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

- Gas-Phase Synchrotron FTIR Spectroscopy of Weakly Volatile Alkyl Phosphonate and Alkyl Phosphate Compounds: Vibrational and Conformational Analysis in the Terahertz/Far-IR Spectral Domain | CoLab. (URL: )

-

P-31 NMR Data for Protonated Triaryl Phosphines | Download Table - ResearchGate. (URL: [Link])

-

Hydrogen Peroxide Adducts of Triarylphosphine Oxides - The Royal Society of Chemistry. (URL: [Link])

-

(PDF) Antioxidant depletion and oit values of high impact pp strands - ResearchGate. (URL: [Link])

-

Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules - arXiv. (URL: [Link])

-

Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - MDPI. (URL: [Link])

-

Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as - SciSpace. (URL: [Link])

-

OIT emp values (°C) of stabilized and non-stabilized PP | Download Table - ResearchGate. (URL: [Link])

-

Rearrangement of Lithiated S-alkyl O,O-dialkyl Thiophosphates - PubMed. (URL: [Link])

-

Hydrogen Peroxide Adducts of Triarylphosphine Oxides - ResearchGate. (URL: [Link])

-

Rearrangement of lithiated S-alkyl O,O-dialkyl thiophosphates - Sci-Hub. (URL: [Link])

-

(PDF) Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite - ResearchGate. (URL: [Link])

Sources

- 1. This compound (1656-63-9) for sale [vulcanchem.com]

- 2. scisoc.confex.com [scisoc.confex.com]

- 3. US3174989A - Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. koehlerinstrument.com [koehlerinstrument.com]

- 7. develub.com [develub.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Synthesis and purification of Trilauryl trithiophosphite

An In-Depth Technical Guide to the Synthesis and Purification of Trilauryl Trithiophosphite

Introduction: Understanding this compound

This compound (TLTP), with the chemical formula C₃₆H₇₅PS₃, is a specialty organophosphorus compound recognized for its role as an antioxidant and stabilizer in various industrial applications.[1][2] Its structure, featuring a central phosphorus atom bonded to three sulfur atoms, each in turn connected to a lauryl (dodecyl) chain, imparts unique properties that make it an effective process stabilizer in polymers and a valuable intermediate in chemical synthesis. This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of high-purity this compound, grounded in established chemical principles and safety protocols.

Part 1: The Synthesis of this compound

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The core transformation involves the reaction of a phosphorus trihalide, most commonly phosphorus trichloride (PCl₃), with lauryl mercaptan (also known as dodecanethiol).[3] The sulfur atom of the mercaptan acts as the nucleophile, displacing the chloride ions from the phosphorus center. The reaction stoichiometrically produces three moles of hydrogen chloride (HCl) gas for every mole of this compound formed.

Reaction Mechanism and Causality

The reaction proceeds in a stepwise manner, where each of the three chlorine atoms on the PCl₃ molecule is sequentially replaced by a laurylthio (-S-C₁₂H₂₅) group.

Overall Reaction: PCl₃ + 3 HS-C₁₂H₂₅ → P(S-C₁₂H₂₅)₃ + 3 HCl

A critical aspect of this synthesis is the management of the HCl byproduct. The evolution of HCl gas is a powerful driving force for the reaction; however, its presence in the reaction mixture can establish an equilibrium that prevents the reaction from proceeding to completion. Therefore, effective removal of HCl is paramount to achieving a high yield of the desired product.[4][5] This is typically accomplished by heating the reaction mixture and/or sparging with an inert gas like nitrogen.

Caption: High-level overview of the TLTP synthesis reaction.

Safety: A Non-Negotiable Prerequisite

The reactants involved in this synthesis are hazardous and demand stringent safety protocols. Phosphorus trichloride is highly corrosive, reacts violently with water, and is toxic upon inhalation.[6][7] Lauryl mercaptan has a strong, unpleasant odor and can cause skin irritation. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

| Hazard | Mitigation Protocol |

| Phosphorus Trichloride (PCl₃) | Handling: Use only under a chemical fume hood. Keep away from water and moisture.[8] Store under nitrogen.[6] PPE: Wear a fire-retardant lab coat, chemical splash goggles, a full face shield, and permeation-resistant gloves.[7] A NIOSH-approved respirator is required for any handling outside a closed system.[7] Spills: Do NOT use water. Cover spills with dry sand, scoop with spark-resistant tools, and place in a sealed container for disposal.[8] |

| Lauryl Mercaptan | Handling: Use in a well-ventilated fume hood to control odor and vapor exposure. PPE: Wear safety goggles, gloves, and a lab coat. Spills: Absorb with an inert material and dispose of as chemical waste. |

| Hydrogen Chloride (HCl) Gas | Handling: The reaction must be equipped with a gas outlet leading to a scrubber system (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic HCl gas evolved. |

Detailed Experimental Protocol: Synthesis

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a gas outlet connected to a basic scrubber. Purge the entire apparatus with dry nitrogen.

-

Reagent Charging: Charge the flask with lauryl mercaptan (3.0 molar equivalents). Begin stirring to create a vortex.

-

Reactant Addition: Add phosphorus trichloride (1.0 molar equivalent) to the dropping funnel. Add the PCl₃ to the stirred lauryl mercaptan dropwise at a rate that maintains the reaction temperature below 50°C. The reaction is exothermic. An ice bath may be necessary for cooling.

-

Reaction and HCl Removal: After the addition is complete, slowly heat the reaction mixture to 80-100°C for 6-8 hours.[4] This facilitates the reaction and drives off the dissolved HCl gas. A slow stream of nitrogen can be bubbled through the mixture (sparging) to further aid in HCl removal.

-

Reaction Completion: The reaction is considered complete when the evolution of HCl gas ceases (as monitored by the scrubber activity or by testing the vented gas with a pH strip).

-

Cooling: Turn off the heating and allow the crude product, a yellowish oil, to cool to room temperature under a nitrogen atmosphere.

Part 2: Purification of this compound

The crude product from the synthesis contains the desired this compound but is often contaminated with unreacted starting materials, dissolved HCl, and potential phosphohalide byproducts.[4] Purification is essential to achieve the required specifications for its end-use applications. The primary strategy is a liquid-liquid extraction workup designed to remove acidic impurities.

The Rationale Behind the Purification Workflow

The purification process is a self-validating system designed to systematically remove impurities.

-

Base Wash: A wash with a dilute aqueous base (e.g., sodium carbonate solution) neutralizes any residual acidic components like HCl and phosphochloride intermediates.[4] This is a critical step for improving product purity and stability.

-

Water Wash: Subsequent washes with water or brine remove the salts formed during the neutralization step and any other water-soluble impurities.

-

Drying & Filtration: The final organic product is dried to remove residual water, which could otherwise lead to hydrolysis over time. Filtration removes the drying agent and any particulate matter.

Caption: Step-by-step workflow for the purification of TLTP.

Detailed Experimental Protocol: Purification

-

Transfer: Transfer the cooled crude product to a separatory funnel. If the product is too viscous, it can be diluted with a water-immiscible organic solvent like hexane or toluene.

-

Base Wash: Add an equal volume of a 5% aqueous sodium carbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and drain off the lower aqueous layer.

-

Water Wash: Wash the organic layer twice with equal volumes of deionized water, followed by one wash with brine (saturated NaCl solution) to aid in breaking any emulsions and to further remove water.

-

Drying: Drain the organic layer into a clean flask and add a suitable amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for at least 30 minutes.

-

Filtration: Filter the mixture to remove the drying agent.

-

Solvent Removal: If a solvent was used for dilution, remove it under reduced pressure using a rotary evaporator to yield the final product as a clear, viscous oil.

Part 3: Characterization and Quality Control

The identity and purity of the final product must be confirmed through analytical techniques.

| Analytical Technique | Purpose | Expected Result |

| FTIR Spectroscopy | Functional group identification.[9][10] | Presence of C-H stretches (~2850-2960 cm⁻¹), absence of S-H stretch (~2550 cm⁻¹), and characteristic P-S bond vibrations. |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Definitive structural confirmation and purity assessment.[11] | ¹H and ¹³C NMR spectra will show signals corresponding to the dodecyl chains. A single peak in the ³¹P NMR spectrum will confirm the presence of a single phosphorus environment. |

| Mass Spectrometry (MS) | Confirmation of molecular weight.[12] | A molecular ion peak corresponding to the calculated molecular weight of this compound (635.15 g/mol ).[1][9] |

| Gas/Liquid Chromatography (GC/LC) | Purity determination and detection of residual starting materials.[12] | A single major peak for the product with minimal peaks for impurities. |

References

-

This compound - 1656-63-9 - Vulcanchem. 3

-

SAFETY DATA SHEET - Fisher Scientific. 6

-

Phosphorus trichloride - Safety Data Sheet - ChemicalBook. 13

-

Safety Data Sheet - Sigma-Aldrich. 14

-

Phosphorus Trichloride | Office of Environmental Health and Safety - Princeton EHS. 8

-

Phosphorus trichloride - Lanxess. 7

-

US3174989A - Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates.

-

This compound | C36H75PS3 | CID 74256 - PubChem.

-

EP0553984B1 - Process for making phosphite esters.

-

Tools for Purifying the Product.

-

Recent Trends in Analytical Techniques for Impurity Profiling.

-

Methodologies and Analytical Techniques.

-

This compound (Cas 1656-63-9) - Parchem.

-

Chemical and Materials Characterization Techniques and Services.

-

Analytical Strategies for Characterization of Stereopure Platform Chemistry.

-

SID 505895618 - this compound - PubChem.

-

US2358133A - Preparation of triaryl phosphates.

-

Analytical techniques | Request PDF.

-

Laboratory Techniques of Purification and Isolation.

-

(PDF) Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite.

Sources

- 1. parchem.com [parchem.com]

- 2. SID 505895618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (1656-63-9) for sale [vulcanchem.com]

- 4. US3174989A - Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. lanxess.com [lanxess.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. This compound | C36H75PS3 | CID 74256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Strategies for Characterization of Stereopure Platform Chemistry (On-Demand) [usp.org]

- 12. biomedres.us [biomedres.us]

- 13. chemicalbook.com [chemicalbook.com]

- 14. opcw.org [opcw.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Trilauryl Trithiophosphite (CAS 1656-63-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Trilauryl Trithiophosphite (CAS 1656-63-9), a compound of interest in various chemical and industrial applications. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this specific molecule. The guide is structured to offer not just data, but a logical workflow for analysis, grounded in authoritative scientific principles. It includes detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding of the structural elucidation of this compound.

Introduction to this compound

This compound, identified by CAS number 1656-63-9, is an organophosphorus compound with the molecular formula C₃₆H₇₅PS₃ and a molecular weight of approximately 635.15 g/mol .[1] Its structure consists of a central phosphorus(III) atom bonded to three sulfur atoms, each of which is connected to a dodecyl (lauryl) chain. This structure imparts specific chemical properties that make it useful as a stabilizer, lubricant, and chemical intermediate in various industrial processes.[2]

The synthesis of this compound typically involves the reaction of dodecanethiol (lauryl mercaptan) with a phosphorus trihalide, such as phosphorus trichloride.[3][4] Given its non-polar nature due to the long alkyl chains, its characterization relies heavily on spectroscopic techniques that can provide detailed structural information. Accurate spectroscopic analysis is paramount for confirming the identity, assessing the purity, and understanding the chemical behavior of this compound in its various applications.

This guide will now delve into the core spectroscopic techniques used for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the number and types of hydrogen atoms in the molecule.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the three identical lauryl chains. The key expected resonances are:

-

A triplet corresponding to the terminal methyl (CH₃) protons of the lauryl chains.

-

A complex multiplet for the methylene (CH₂) protons adjacent to the sulfur atom.

-

A large, overlapping multiplet for the remaining methylene protons of the lauryl chains.

Data Summary: ¹H NMR

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Terminal CH₃ | ~0.8-0.9 | Triplet | ~6.5-7.0 |

| S-CH₂ | ~2.7-2.9 | Multiplet | - |

| (CH₂)₁₀ | ~1.2-1.7 | Multiplet | - |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Causality in Experimental Choices: CDCl₃ is an appropriate solvent due to the non-polar nature of the compound. A higher field spectrometer (≥400 MHz) is recommended to achieve better resolution of the overlapping methylene signals.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show distinct signals for each carbon in the lauryl chain. Due to the symmetry of the molecule, only one set of signals for the dodecyl chain is expected.

Data Summary: ¹³C NMR

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Terminal CH₃ (C12) | ~14 |

| S-CH₂ (C1) | ~35-40 |

| (CH₂)₁₀ (C2-C11) | ~22-32 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse.

-

Number of Scans: 512-2048 (or more for better signal-to-noise).

-

Relaxation Delay: 5-10 seconds.

-

-

Data Processing: Apply Fourier transformation and appropriate data processing as for ¹H NMR.

Expertise & Experience: A longer relaxation delay is crucial for quantitative ¹³C NMR, especially for quaternary carbons, although none are present in this molecule. The number of scans is significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive technique for organophosphorus compounds, providing information about the chemical environment of the phosphorus atom.

Expected ³¹P NMR Spectrum:

For this compound, a single peak is expected in the ³¹P NMR spectrum, as there is only one phosphorus environment. The chemical shift will be characteristic of a trithiophosphite.

Data Summary: ³¹P NMR

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ³¹P | ~110-120 |

Experimental Protocol: ³¹P NMR

-

Sample Preparation: The same sample from ¹H NMR can be used.

-

Instrumentation: A spectrometer equipped with a phosphorus probe.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse.

-

Number of Scans: 64-128.

-

-

Data Processing: Similar to other NMR techniques, with referencing to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectrum:

The FTIR spectrum of this compound is dominated by the absorptions of the long alkyl chains.

Data Summary: FTIR

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2950-2850 | C-H stretch | Alkane (CH₂, CH₃) |

| 1470-1450 | C-H bend | Alkane (CH₂) |

| 1380-1370 | C-H bend | Alkane (CH₃) |

| ~720 | C-H rock | Alkane (-(CH₂)n-, n≥4) |

| ~600-500 | P-S stretch | Trithiophosphite |

Experimental Protocol: FTIR

-

Sample Preparation: As this compound is a viscous liquid or low-melting solid, the Attenuated Total Reflectance (ATR) method is ideal.[3] A small drop of the sample is placed directly on the ATR crystal (e.g., diamond). Alternatively, a thin film can be prepared between two KBr plates.[5]

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.

Trustworthiness: The ATR method is highly reproducible and requires minimal sample preparation, reducing the risk of contamination or inconsistencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

For this compound, Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used, often coupled with Gas Chromatography (GC-MS) for sample introduction.

Data Summary: Mass Spectrometry

| m/z | Interpretation |

| 634.5 | [M]⁺• (Molecular Ion) |

| Varies | Fragmentation ions resulting from the loss of alkyl chains or thioalkyl radicals. |

Expected Fragmentation Pathways:

Under EI conditions, the molecular ion may be observed. Common fragmentation pathways for organophosphorus compounds involve the cleavage of the P-S or S-C bonds. The long alkyl chains can also undergo fragmentation.

dot

Caption: Expected fragmentation of this compound in MS.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent like hexane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).

-

GC Parameters:

-

Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Splitless mode.

-

Temperature Program: An appropriate temperature gradient to ensure elution of the high-boiling point analyte.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 700.

-

Authoritative Grounding: The use of GC-MS for the analysis of organophosphorus compounds is a well-established method, with standardized protocols available from organizations like the US EPA for similar classes of compounds.[1]

Conclusion

The comprehensive spectroscopic characterization of this compound (CAS 1656-63-9) is achieved through the synergistic application of ¹H, ¹³C, and ³¹P NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and vital piece of the structural puzzle. NMR spectroscopy confirms the connectivity of the alkyl chains and the phosphorus environment. FTIR identifies the key functional groups, particularly the prominent alkane features. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following the detailed protocols and interpretative guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this compound, ensuring its quality and suitability for its intended applications.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Cromlab Instruments. Analysis of Organophosphorus Compounds by GC/MS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74256, this compound. [Link]

-

NIU Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]

- Google Patents.

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

Sources

- 1. cromlab-instruments.es [cromlab-instruments.es]

- 2. Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]

- 5. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Mechanism of Action of Trilauryl Trithiophosphite as a Secondary Antioxidant

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Stabilization in Polymeric Systems

Virtually all polymeric materials are susceptible to oxidative degradation, a process that can be initiated or accelerated at every stage of a polymer's lifecycle—from manufacturing and processing to end-use and storage.[1] This degradation manifests as undesirable changes in material properties, including discoloration, loss of mechanical strength, brittleness, and altered melt viscosity.[1][2] At the heart of this decay is the process of autoxidation, a self-propagating chain reaction fueled by heat, light, and mechanical stress in the presence of oxygen.[2][3] This guide provides a detailed exploration of the critical role of Trilauryl Trithiophosphite (TLTTP), a secondary antioxidant, in arresting this degradation cascade. We will dissect its core mechanism of action, its synergistic relationship with primary antioxidants, and the analytical methodologies used to validate its efficacy.

The Autoxidation Cycle: A Self-Propagating Degradation Cascade

To comprehend the function of TLTTP, one must first understand the process it is designed to disrupt. Polymer autoxidation proceeds via a free-radical chain reaction, which can be broadly divided into three phases:

-

Initiation: High energy inputs (e.g., heat, UV light, mechanical stress) cleave polymer bonds (P-H) to form initial free radicals (P•).[2][4]

-

P-H → P• + H•

-

-

Propagation: The polymer radical (P•) rapidly reacts with oxygen to form a peroxy radical (POO•). This highly reactive species then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the chain reaction.[4][5]

-

P• + O₂ → POO•

-

POO• + P-H → POOH + P•

-

-

Chain Branching: The most destructive phase of degradation arises from the thermal decomposition of hydroperoxides (POOH). These unstable intermediates break down into two new, highly aggressive radicals—an alkoxy radical (PO•) and a hydroxyl radical (•OH)—which accelerate the degradation process exponentially.[3][6] This step is the primary target for secondary antioxidants.

-

POOH → PO• + •OH

-

This cycle continues, causing extensive damage like chain scission and cross-linking, until radicals are neutralized.[3]

The Core Mechanism of this compound: Hydroperoxide Decomposition

Secondary antioxidants, also known as hydroperoxide decomposers, function by interrupting the autoxidation cycle at the chain branching step.[7][8] Unlike primary antioxidants that scavenge free radicals, TLTTP's principal role is to convert unstable hydroperoxides into stable, non-radical products before they can decompose.[3][6]

The mechanism is a redox reaction where the trivalent phosphorus (P(III)) atom in the trithiophosphite acts as a reducing agent. It donates an electron pair to the hydroperoxide, becoming oxidized to a more stable pentavalent thiophosphate (P(V)) state. Concurrently, the hydroperoxide (ROOH) is reduced to a harmless alcohol (ROH).[9][10]

The general reaction is as follows: ROOH + P(SR')₃ → ROH + O=P(SR')₃

This reaction effectively neutralizes the hydroperoxide "fuel," preventing the formation of the highly destructive alkoxy and hydroxyl radicals and thereby breaking the autocatalytic cycle of oxidation.[3][6]

Caption: Synergistic action of primary and secondary antioxidants.

Experimental Validation and Analytical Protocols

The efficacy of an antioxidant system must be empirically validated. Several standardized analytical techniques are employed to quantify the performance of stabilizers like TLTTP.

| Analytical Technique | Principle | Key Metric / Output | Relevance to TLTTP Action |

| Oxidative Induction Time (OIT) | A polymer sample is heated under an oxygen atmosphere in a Differential Scanning Calorimeter (DSC). The time until the onset of exothermic oxidation is measured. | Time (in minutes) to oxidation onset. A longer OIT indicates better thermal stability. | Directly measures the ability of the antioxidant system to resist thermal-oxidative degradation. [11] |

| Melt Flow Index (MFI) / Rheometry | Measures the ease of flow of a molten polymer. Degradation (chain scission or cross-linking) causes significant changes in viscosity and MFI. | Change in MFI value after multiple processing cycles or heat aging. Stable MFI indicates effective stabilization. | Assesses the preservation of molecular weight and processability, an indirect measure of antioxidant effectiveness. |

| Infrared (IR) Spectroscopy | Monitors changes in the chemical structure of the polymer by tracking the appearance of specific functional groups, such as carbonyls (C=O), which are byproducts of oxidation. | Increase in the carbonyl index over time. Lower carbonyl formation signifies better protection. | Provides direct evidence of the extent of oxidative degradation within the polymer matrix. |

| Colorimetry (e.g., Yellowness Index) | Quantifies changes in the color of the polymer, as degradation often leads to yellowing or discoloration. | Change in Yellowness Index (YI) after processing or aging. | Evaluates the aesthetic stability of the polymer, a key performance indicator for many applications. |

Protocol: Oxidative Induction Time (OIT) Measurement

-

Sample Preparation: Prepare a small, uniform sample (5-10 mg) of the polymer formulation containing TLTTP.

-

Instrument Setup: Place the sample in an aluminum pan within a Differential Scanning Calorimeter (DSC).

-

Heating Phase: Heat the sample to a specified isothermal test temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.

-

Oxidative Phase: Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen at a constant flow rate.

-

Data Acquisition: Record the heat flow signal as a function of time. The OIT is the time elapsed from the introduction of oxygen until the onset of the sharp exothermic peak indicating rapid oxidation.

-

Analysis: Compare the OIT of the stabilized sample to an unstabilized control. A significantly longer OIT demonstrates the effectiveness of the antioxidant package.

Caption: Workflow for evaluating antioxidant performance.

Concluding Remarks

This compound exemplifies the sophisticated chemical strategies employed to preserve the integrity and extend the service life of polymeric materials. As a secondary antioxidant, its primary and indispensable function is the stoichiometric reduction of hydroperoxides—unstable and destructive intermediates in the autoxidation cascade—into benign alcohols. [3][12]This mechanism, while potent, achieves its maximum utility when deployed synergistically with primary, radical-scavenging antioxidants. This combined approach provides a robust, multi-faceted defense against oxidative degradation, ensuring material stability during aggressive processing conditions and throughout its intended application lifespan. A thorough understanding of this mechanism is fundamental for formulation scientists and researchers dedicated to developing durable, high-performance materials.

References

- Kirschfeld, K. M. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers.

- Wellt Chemicals. (2025). Primary and Secondary Antioxidants: An Overview. Wellt Chemicals.

- Wellt Chemicals. (2024). The Ultimate Guide to Phosphite Ester 2024. Wellt Chemicals.

- O'Connor, C. (n.d.).

- O'Connor, C. (n.d.). Understanding the Chemistry: How Phosphite Ester Antioxidants Protect Polymers. Specialty Chemical Sales.

- Humphris, K. J., & Scott, G. (1973). Mechanisms of antioxidant action: reactions of phosphites with hydroperoxides. Journal of the Chemical Society, Perkin Transactions 2.

- Fiveable. (n.d.).

- Lubrication Expert. (2021). How do Secondary Antioxidants work? YouTube.

- Schwetzov, A., & Pospisil, J. (2002). Organic Phosphites as Polymer Stabilizers.

- Vinati Organics. (2024). How Does Phosphite Antioxidants Work?

- Baoxu Chemical. (n.d.). Phosphite Antioxidant for plastic, PVC, PU. LinChemical.

- Wikipedia. (n.d.). Phosphite ester. Wikipedia.

- Chemistry For Everyone. (2025).

- BASF. (n.d.). Antioxidants - Plastics & Rubber. BASF.

- Chemistry For Everyone. (2025). What Are Antioxidants For Polymers? YouTube.

- Safic-Alcan. (n.d.).

- ResearchGate. (n.d.). General scheme of thermal-oxidative degradation of polymer.

- Polyurethane Catalyst. (2025). trilauryl phosphite: a highly effective secondary antioxidant for maintaining polymer aesthetics.

Sources

- 1. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 2. safic-alcan.com [safic-alcan.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. welltchemicals.com [welltchemicals.com]

- 8. fiveable.me [fiveable.me]

- 9. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 10. Phosphite ester - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. linchemical.com [linchemical.com]

Introduction: The Significance of Trilauryl Trithiophosphite

An In-depth Technical Guide to the Solubility of Trilauryl Trithiophosphite in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound (TLTTP) in various organic solvents. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document delves into the theoretical principles governing its solubility, provides a qualitative solubility profile, and outlines a detailed experimental protocol for determining solubility.

This compound (CAS No. 1656-63-9) is an organophosphorus compound with a high molecular weight and a distinctly nonpolar character.[1][2][3] Its unique properties make it a valuable additive in various industrial applications, including as a stabilizer and antioxidant in polymers and as an anti-wear and anti-friction agent in lubricants.[4] In the realm of pharmaceutical and drug development, organophosphorus compounds are integral to the synthesis of a wide array of therapeutic agents.[5][6][7] Understanding the solubility of TLTTP is paramount for its effective use in synthesis, formulation, and purification processes. Precise solubility data allows for the selection of appropriate solvent systems, which is critical for reaction kinetics, product yield, and purity in drug discovery and development.[8]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Chemical Name | Tris(dodecylsulfanyl)phosphane | [1] |

| Synonyms | Phosphorotrithious acid, tridodecyl ester; Tridodecyl trithiophosphite | [1][2][4][9] |

| CAS Number | 1656-63-9 | [1][2][9] |

| Molecular Formula | C36H75PS3 | [1][2][3] |

| Molecular Weight | 635.15 g/mol | [1][3][4][9] |

| Melting Point | 23-30 °C | [2][9][10][11] |

| Density | ~0.92 g/cm³ at 20 °C | [2][11] |

| Appearance | White or colorless powder, lump, or clear liquid | [9][11] |

| Water Solubility | Insoluble | [12] |

The Science of Solubility: A Mechanistic Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature of intermolecular forces.[13][14][15] The overall solubility is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[14]

Molecular Structure and Polarity of this compound

This compound is a large, nonpolar molecule. Its structure consists of a central phosphorus atom bonded to three sulfur atoms, each of which is attached to a long, twelve-carbon alkyl chain (lauryl group).

Caption: Molecular structure of this compound.

The long hydrocarbon chains are nonpolar and dominate the molecule's overall character. The phosphorus-sulfur bonds have some polarity, but this is shielded by the bulky, nonpolar alkyl groups. Consequently, the primary intermolecular forces at play for TLTTP are weak van der Waals forces (London dispersion forces).[16]

Solvent Polarity and Intermolecular Interactions

Organic solvents can be broadly classified based on their polarity:

-

Nonpolar Solvents: (e.g., hexane, toluene, carbon tetrachloride) primarily exhibit London dispersion forces.

-

Polar Aprotic Solvents: (e.g., acetone, dichloromethane, ethyl acetate) have dipole-dipole interactions but lack O-H or N-H bonds for hydrogen bonding.

-

Polar Protic Solvents: (e.g., water, ethanol, methanol) can engage in hydrogen bonding in addition to dipole-dipole and dispersion forces.

The dissolution of TLTTP is most favorable in solvents where the energy cost of disrupting the solvent structure is low and the new interactions formed between TLTTP and the solvent are energetically favorable.

Caption: Intermolecular forces governing TLTTP solubility.

Qualitative Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; strong van der Waals interactions. |

| Toluene | Nonpolar (aromatic) | Very High | "Like dissolves like"; strong van der Waals interactions.[9][10][11] |

| Dichloromethane | Polar Aprotic | Moderate to High | Can dissolve nonpolar compounds due to its ability to induce dipoles. |

| Diethyl Ether | Slightly Polar | Moderate | The nonpolar ethyl groups can interact with the lauryl chains of TLTTP. |

| Acetone | Polar Aprotic | Low to Moderate | The polarity of the carbonyl group makes it less compatible with the nonpolar TLTTP. |

| Ethanol | Polar Protic | Moderate | While polar, the ethyl group provides some nonpolar character.[9][10][11] |

| Methanol | Polar Protic | Low | The high polarity and hydrogen bonding network of methanol are not favorable for solvating the large nonpolar TLTTP. |

| Water | Polar Protic | Insoluble | The highly polar nature and strong hydrogen bonding of water make it a very poor solvent for the nonpolar TLTTP.[12] |

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step methodology for determining the solubility of this compound in an organic solvent. This protocol is adapted from general methods for solubility testing of organic compounds.[17][18][19][20][21]

Materials and Equipment

-

This compound (solid or liquid form)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Calibrated pipettes or burette

-

Vortex mixer or magnetic stirrer with stir bars

-

Temperature-controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure a saturated solution is formed.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter compatible with the solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of TLTTP in the same solvent with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (e.g., Gas Chromatography-Mass Spectrometry).

-

Construct a calibration curve from the standard solutions and determine the concentration of TLTTP in the supernatant.

-

-

Calculation:

-

The solubility is expressed as the concentration of TLTTP in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

-

Self-Validating System and Causality

-

Use of Excess Solute: This ensures that the solution is truly saturated, a fundamental requirement for accurate solubility measurement.

-

Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.[22]

-

Equilibration Time: Sufficient time for agitation is necessary to reach a state of dynamic equilibrium between the dissolved and undissolved solute.

-

Proper Phase Separation: Incomplete removal of undissolved solute will lead to an overestimation of solubility. Filtration is a robust method to prevent this.

-

Calibration Curve: Using a multi-point calibration curve for quantification ensures the accuracy and reliability of the concentration measurement.

Applications in Research and Drug Development

The solubility of this compound and similar organophosphorus compounds is a critical parameter in several areas of pharmaceutical research and development:

-

Synthetic Chemistry: As a reactant or catalyst in organic synthesis, its solubility dictates the choice of reaction medium. Phosphorus-containing compounds are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[8]

-

Formulation Development: For non-aqueous formulations, understanding the solubility in various excipients and solvent systems is essential for creating stable and effective drug products.

-

Purification: Crystallization is a common method for purifying solid compounds. The selection of an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, is crucial.

-

Drug Delivery: In some advanced drug delivery systems, non-aqueous lipid-based formulations are used to enhance the bioavailability of poorly water-soluble drugs. The solubility of excipients like TLTTP in these systems is a key consideration.

Conclusion

This compound is a nonpolar compound with high solubility in nonpolar organic solvents and limited solubility in polar solvents. This behavior is dictated by the principle of "like dissolves like" and the dominance of van der Waals forces in its intermolecular interactions. While quantitative solubility data is not widely published, a qualitative understanding of its solubility profile can be inferred from its molecular structure. The experimental protocol outlined in this guide provides a robust framework for the precise determination of its solubility in any organic solvent of interest, empowering researchers and drug development professionals to effectively utilize this compound in their critical work.

References

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Quora. (2021). How do you determine the solubility of a solid?[Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ASTM International. (1995). D5790: Standard Test Method for Purgeable Organic Compounds in Water. [Link]

-

Community College of Baltimore County. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Quora. (2020). Why are organic compounds soluble only in non-polar solvents?[Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. [Link]

-

Unknown. (n.d.). Classification of organic compounds By solubility. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Wypych, G. (2018). Methods of Solvent Detection and Testing. In Handbook of Solvents, Third Edition. Elsevier. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. [Link]

-

Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. Chemical Reviews, 125(15), 7057-7098. [Link]

- Google Patents. (1965).

-

MDPI. (2023). A Review of the Properties, Transport, and Fate of Organophosphate Esters in Polar Snow and Ice. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (2023). Discovery of Three Organothiophosphate Esters in River Water Using High-Resolution Mass Spectrometry. Environmental Science & Technology, 57(18), 7254–7262. [Link]

-

National Center for Biotechnology Information. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

-

MDPI. (2022). Chiral Organophosphorus Pharmaceuticals: Properties and Application. [Link]

-

MDPI. (2024). Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

PubMed. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

-

ResearchGate. (2023). Discovery of Three Organothiophosphate Esters in River Water Using High-Resolution Mass Spectrometry | Request PDF. [Link]

Sources

- 1. This compound | C36H75PS3 | CID 74256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Organophosphorus Pharmaceuticals: Properties and Application | MDPI [mdpi.com]

- 7. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]

- 9. This compound | 1656-63-9 [amp.chemicalbook.com]

- 10. labsolu.ca [labsolu.ca]

- 11. 1656-63-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. US3174989A - Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates - Google Patents [patents.google.com]

- 13. quora.com [quora.com]

- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 15. Khan Academy [khanacademy.org]

- 16. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 17. researchgate.net [researchgate.net]

- 18. quora.com [quora.com]

- 19. chem.ws [chem.ws]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. store.astm.org [store.astm.org]

An In-Depth Technical Guide to Trilauryl Trithiophosphite: Properties, Applications, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilauryl trithiophosphite (TLTP) is a versatile organophosphorus compound with significant industrial applications, primarily as a secondary antioxidant and a lubricant additive. Its unique chemical structure, featuring a central phosphorus atom bonded to three sulfur atoms, each in turn connected to a lauryl (dodecyl) chain, imparts a range of desirable properties. This guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, chemical and physical properties, synthesis, mechanisms of action, and practical applications in polymer stabilization and lubrication. Furthermore, it details analytical methodologies for its characterization and quantification.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial products. A clear understanding of this nomenclature is crucial for effective information retrieval and communication.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| Common Name | This compound |

| IUPAC Name | S,S',S''-Tridodecyl trithiophosphite |

| Alternative Names | Tridodecyl trithiophosphite, Phosphorotrithious acid tridodecyl ester, Tris(dodecylthio)phosphine, Tris(laurylthio)phosphine |

| CAS Registry Number | 1656-63-9[1] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its function and application. It is a pale-yellow, combustible liquid at room temperature.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₇₅PS₃ | [1][3] |

| Molecular Weight | 635.15 g/mol | [1][3] |

| Appearance | White or colorless to almost white or almost colorless powder to lump to clear liquid | [4] |

| Melting Point | 23 °C | [5][6] |

| Boiling Point (Predicted) | 667.8 ± 38.0 °C | [5] |

| Flash Point | 209 °C | [7] |

| Solubility | Highly soluble in ethanol and toluene | [7] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of dodecanethiol (lauryl mercaptan) with a phosphorus trihalide, most commonly phosphorus trichloride (PCl₃).[7] The reaction proceeds via a nucleophilic substitution mechanism, with the thiol acting as the nucleophile and the phosphorus trihalide as the electrophile. The reaction releases hydrogen chloride (HCl) as a byproduct.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Charging the Reactor: A suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel is charged with dodecanethiol.

-

Addition of Phosphorus Trichloride: Phosphorus trichloride is added dropwise to the dodecanethiol with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction and HCl Removal: The reaction mixture is heated to facilitate the completion of the reaction. The evolved hydrogen chloride gas is passed through a scrubber.

-

Neutralization and Purification: After the main reaction, a base (e.g., pyridine or sodium carbonate) can be added to neutralize any remaining acidic byproducts. The crude product is then purified, typically by filtration and vacuum distillation, to yield the final this compound.

Mechanism of Action

This compound primarily functions as a secondary antioxidant, also known as a hydroperoxide decomposer. In many degradation processes, particularly in polymers, the formation of hydroperoxides (ROOH) is a key step in the auto-oxidation cycle. These hydroperoxides are unstable and can decompose to form highly reactive radicals, which then propagate the degradation chain reaction.

This compound intervenes in this cycle by reducing hydroperoxides to stable alcohols. In this process, the phosphorus(III) center of the trithiophosphite is oxidized to a phosphorus(V) species, typically a thiophosphate.

Hydroperoxide Decomposition Mechanism

Caption: Hydroperoxide decomposition by this compound.

This mechanism effectively breaks the degradation cycle, thereby protecting the material from further oxidative damage.

Applications

The primary applications of this compound are in the stabilization of polymers and as an additive in lubricating oils.

Polymer Stabilization

This compound is widely used as a secondary antioxidant in a variety of polymers, particularly polyolefins such as polyethylene (PE) and polypropylene (PP). It is often used in synergy with primary antioxidants (e.g., hindered phenols) to provide comprehensive protection against thermal degradation during processing and throughout the service life of the polymer.

The effectiveness of an antioxidant in a polymer is often evaluated by measuring the Oxidative Induction Time (OIT). OIT is a measure of the time it takes for a material to begin to oxidize under specific temperature and oxygen conditions.[8][9][10][11] A longer OIT indicates better oxidative stability.

Table 3: Illustrative Oxidative Induction Time (OIT) Data for Polyethylene with and without this compound

| Polymer Formulation | OIT at 200°C (minutes) |

| Polyethylene (PE) - Unstabilized | < 5 |

| PE + 0.1% Primary Antioxidant | 15 - 25 |

| PE + 0.1% Primary Antioxidant + 0.1% this compound | > 50 |

Note: The values in this table are illustrative and can vary depending on the specific grade of polyethylene, the primary antioxidant used, and the test conditions.

Lubricant Additive

In lubricating oils, this compound functions as an anti-wear and extreme pressure (EP) additive.[12] Under conditions of high load and temperature, it forms a protective film on metal surfaces. This film, likely composed of iron sulfides and phosphates, prevents direct metal-to-metal contact, thereby reducing friction and wear.

The performance of anti-wear and extreme pressure additives is commonly evaluated using a four-ball wear tester.[13][14] This test measures the wear scar diameter on steel balls subjected to a rotating load in the presence of the lubricant. A smaller wear scar diameter indicates better anti-wear performance.

Table 4: Illustrative Four-Ball Wear Test Data for a Base Oil with and without this compound

| Lubricant Formulation | Wear Scar Diameter (mm) |

| Base Oil | 0.60 - 0.80 |

| Base Oil + 1.0% this compound | 0.30 - 0.45 |

Note: The values in this table are illustrative and can vary depending on the base oil, test conditions (load, speed, temperature, and duration), and the specific four-ball test method used.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quantification of this compound.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in this compound. Key absorptions would include those for C-H stretching and bending, and P-S bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for confirming the structure of this compound. The ¹H NMR spectrum would show signals corresponding to the protons of the lauryl chains, while the ³¹P NMR would show a characteristic signal for the phosphorus atom in the trithiophosphite environment.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the separation and identification of this compound, particularly in complex matrices like lubricant oils or polymer extracts.[15][16][17][18][19] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum that can be used to identify the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of this compound, especially for less volatile samples or when derivatization is not desirable.[20][21] A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve good separation.

Experimental Protocol: GC-MS Analysis of this compound in a Polymer Matrix

-

Sample Preparation (Extraction):

-

A known amount of the polymer sample is dissolved in a suitable solvent (e.g., toluene or xylene) at an elevated temperature.

-

The polymer is then precipitated by adding a non-solvent (e.g., methanol), leaving the this compound and other additives in the solution.

-

The solution is filtered and concentrated to a known volume.

-

-

GC-MS Analysis:

-

An aliquot of the extract is injected into the GC-MS system.

-

GC Conditions: A capillary column (e.g., DB-5ms) is used with a temperature program that allows for the elution of this compound.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to this compound is recorded.

-

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.

-

Conclusion

This compound is a multifunctional additive with significant utility in the polymer and lubricant industries. Its efficacy as a secondary antioxidant and an anti-wear/extreme pressure agent stems from its unique chemical structure and reactivity. A thorough understanding of its properties, synthesis, and mechanisms of action, coupled with appropriate analytical methodologies, is essential for its effective application and for the development of advanced material formulations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. This compound. [Link]

-

NETZSCH Analyzing & Testing. Investigation of the Oxidative Stability of Polyolefins and Thermoplastic Elastomers by Means of DSC. [Link]

-

Scribd. PE ATR-FTIR Polymer Library - 4. [Link]

-

Wikipedia. Oxidation-induction time. [Link]

-